3,3',5-Trihydroxybibenzyl
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[2-(3-hydroxyphenyl)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-3-1-2-10(6-12)4-5-11-7-13(16)9-14(17)8-11/h1-3,6-9,15-17H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZJVKFVOMTAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC(=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50615981 | |
| Record name | 5-[2-(3-Hydroxyphenyl)ethyl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86630-23-1 | |
| Record name | 5-[2-(3-Hydroxyphenyl)ethyl]benzene-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50615981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biogenetic Pathways of 3,3 ,5 Trihydroxybibenzyl
Elucidation of Precursor Molecules in Biosynthesis
The journey to 3,3',5-Trihydroxybibenzyl begins with fundamental building blocks derived from primary metabolism, which are then channeled into the specialized phenylpropanoid pathway.
L-Phenylalanine as a Primary Biosynthetic Precursor
The biosynthesis of this compound originates from the essential amino acid L-phenylalanine. nih.govwikipedia.org This amino acid serves as the initial starting material, providing the basic carbon skeleton for one of the aromatic rings and the adjoining ethyl bridge of the bibenzyl structure. nih.gov Feeding experiments using radioactive L-phenylalanine in orchid tissues have demonstrated its efficient incorporation into dihydrophenanthrene derivatives, which are downstream products of this compound, thus confirming its role as a primary precursor. nih.gov The initial step in this pathway is the deamination of L-phenylalanine to generate cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.govfrontiersin.org
Hydroxycinnamic Acid Intermediates
Following the formation of cinnamic acid, a series of hydroxycinnamic acids act as key intermediates. nih.gov The cinnamate (B1238496) molecule is hydroxylated to form m-coumaric acid and p-coumaric acid. frontiersin.orgnih.gov Specifically, m-coumaric acid has been identified as an efficient precursor in the formation of dihydrophenanthrene derivatives in orchids. nih.gov These hydroxycinnamic acids are crucial for the subsequent steps in the pathway. nih.gov
m-Hydroxyphenylpropionyl-CoA and Malonyl-CoA Condensation Reactions
A critical step in the biosynthesis is the condensation of a starter molecule with three molecules of malonyl-CoA. nih.govwiley.com For the synthesis of this compound, the specific starter molecule is m-hydroxyphenylpropionyl-CoA. mdpi.com This starter unit is derived from the phenylpropanoid pathway. nih.gov The enzyme bibenzyl synthase (BBS) catalyzes the decarboxylative condensation of m-hydroxyphenylpropionyl-CoA with three units of malonyl-CoA, leading to the formation of a linear tetraketide intermediate. nih.govwiley.commdpi.com
Dihydro-m-coumaroyl-CoA as a Specific Substrate
Detailed enzymatic studies have revealed that dihydro-m-coumaroyl-CoA is a highly specific and preferred substrate for the synthesis of this compound. nih.govmdpi.comresearchgate.net An active stilbene (B7821643) synthase, later identified as bibenzyl synthase, isolated from induced orchid bulbs, selectively converts dihydro-m-coumaroyl-CoA and malonyl-CoA into this compound. nih.gov This substrate is formed from m-coumaric acid. nih.govfrontiersin.orgnih.gov The enzyme bibenzyl synthase (BBS) from a Phalaenopsis orchid, for instance, utilizes dihydro-m-coumaroyl-CoA as the starter unit for the condensation reaction with malonyl-CoA. mdpi.com
Dihydro-p-coumaroyl-CoA and Dihydrocinnamoyl-CoA as Alternative Substrates
While dihydro-m-coumaroyl-CoA is the preferred substrate, research indicates that bibenzyl synthases can sometimes utilize alternative starter molecules. Dihydro-p-coumaroyl-CoA and dihydrocinnamoyl-CoA can also be accepted as substrates by some bibenzyl synthase enzymes, although often with lower efficiency. nih.govwiley.com For example, bibenzyl synthase from Phalaenopsis orchids showed a preference for m-substituted derivatives of dihydrocinnamoyl-CoA. mdpi.com Studies on bibenzyl synthase from Cannabis sativa (CsBBS2) also showed that the enzyme favors flexible dihydro-hydroxycinnamoyl-CoA substrates. nih.govresearchgate.net
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is orchestrated by a key enzyme known as bibenzyl synthase (BBS). mdpi.commdpi.com This enzyme belongs to the type III polyketide synthase (PKS) family, which is responsible for the production of a wide array of plant secondary metabolites. mdpi.comresearchgate.net
Bibenzyl synthase catalyzes the crucial condensation reaction between dihydro-m-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govmdpi.comresearchgate.net This process involves a series of decarboxylative condensation steps, followed by an aldol (B89426) condensation and subsequent decarboxylation to yield the final this compound structure. mdpi.com The enzyme from Phalaenopsis orchids has been shown to specifically catalyze this reaction. mdpi.com The activity of bibenzyl synthase can be induced in orchids in response to fungal infection, highlighting its role in plant defense mechanisms. apsnet.org
| Enzyme | Substrates | Product |
| Phenylalanine ammonia-lyase (PAL) | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-hydroxylase (C4H) | Cinnamic acid | m-Coumaric acid, p-Coumaric acid |
| Bibenzyl synthase (BBS) | Dihydro-m-coumaroyl-CoA, 3x Malonyl-CoA | This compound |
Table 1: Key Enzymes and Reactions in the Biosynthesis of this compound
The specificity of bibenzyl synthase for its substrates is a key determinant in the formation of this compound. While sharing mechanistic similarities with other type III PKS enzymes like chalcone (B49325) synthase, bibenzyl synthase exhibits a distinct substrate preference that channels metabolic flux towards the production of bibenzyls. mdpi.com
Characterization of Bibenzyl Synthase (BBS)
Bibenzyl Synthase (BBS) is the key enzyme responsible for the formation of the characteristic C6-C2-C6 backbone of bibenzyl compounds, including this compound. researchgate.net It was first isolated and purified from orchid species such as Bletilla striata, where its catalytic activity was confirmed through in vitro assays. nih.gov BBS belongs to the Type III polyketide synthase (PKS) superfamily, a group of enzymes known for producing a wide array of plant secondary metabolites. isca.meresearchgate.net
Characterization studies, such as those on BBS from Phalaenopsis orchids and Dendrobium sinense, have revealed specific properties of the enzyme. nih.govmdpi.com For instance, a BBS identified in D. sinense (DsBBS) was found to have a molecular weight of approximately 45 kDa. nih.govnih.gov Functional assays have demonstrated that BBS enzymes selectively utilize dihydro-hydroxycinnamoyl-CoA derivatives as starter substrates, rather than the cinnamoyl-CoA esters used by the closely related stilbene synthases (STS). nih.govnih.gov Specifically, the BBS from Phalaenopsis utilizes dihydro-m-coumaroyl-CoA and three molecules of malonyl-CoA to synthesize this compound. nih.gov This substrate preference is a defining feature of BBS and dictates the structure of the resulting bibenzyl. nih.gov The expression of BBS genes often correlates with the accumulation of bibenzyl compounds in specific plant tissues, such as the roots of D. sinense, suggesting its role as a rate-limiting enzyme in the biosynthetic pathway. nih.govnih.govresearchgate.net
| Enzyme Property | Finding | Source Organism(s) | Citation |
| Enzyme Class | Type III Polyketide Synthase (PKS) | Bletilla striata, Phalaenopsis sp., Dendrobium sinense | nih.govisca.me |
| Key Reaction | Catalyzes formation of bibenzyl backbone | General | nih.gov |
| Molecular Weight | ~45 kDa | Dendrobium sinense | nih.govnih.gov |
| Starter Substrate | Dihydro-m-coumaroyl-CoA | Phalaenopsis sp., Orchids | nih.gov |
| Extender Substrate | Malonyl-CoA (3 units) | General | mdpi.comnih.gov |
| Product | This compound | Phalaenopsis sp., Orchids | mdpi.comnih.gov |
Role of Type III Polyketide Synthases (PKSs) in Bibenzyl Production
Type III Polyketide Synthases (PKSs) are a versatile class of homodimeric enzymes that construct polyketide scaffolds from acyl-CoA precursors. isca.memdpi.com These enzymes are central to the biosynthesis of numerous plant natural products, including flavonoids, stilbenes, and bibenzyls. researchgate.netmdpi.com Unlike the more complex Type I and II PKSs, Type III PKSs are smaller and function iteratively, using a single active site to perform a sequence of decarboxylative condensations. researchgate.net
Bibenzyl synthase (BBS) is a specialized member of the Type III PKS family. isca.menii.ac.jp While sharing a high degree of sequence similarity and a common catalytic mechanism with other plant PKSs like chalcone synthase (CHS) and stilbene synthase (STS), BBS possesses unique features that direct the biosynthetic process towards bibenzyl formation. isca.me The fundamental role of a Type III PKS is to select a specific starter molecule (an acyl-CoA) and catalyze the sequential addition of several extender units, typically derived from malonyl-CoA. mdpi.com The resulting linear polyketide intermediate is then folded within the enzyme's active site and cyclized to form a specific aromatic core structure. In the case of bibenzyl production, BBS specifically catalyzes an aldol-type cyclization of the polyketide intermediate, which is distinct from the Claisen-type cyclization performed by CHS. nih.govmdpi.com This difference in cyclization mechanism is a critical determinant of the final product, leading to the bibenzyl scaffold instead of a chalcone. mdpi.com
Structural Insights into BBS Active Site and Substrate Specificity
The substrate specificity and unique catalytic function of Bibenzyl Synthase (BBS) are dictated by the specific architecture of its active site. nih.gov Structural studies and sequence comparisons between BBS and other Type III PKSs, such as stilbene synthase (STS) and chalcone synthase (CHS), have revealed key amino acid residues that govern its function. mdpi.com A crucial distinction lies in the enzyme's preference for dihydrocinnamoyl-CoA starter units over their unsaturated cinnamoyl-CoA counterparts. nih.govnih.gov
In BBS from Phalaenopsis, the substitution of a valine residue (present in STS) with a more accommodating alanine (B10760859) (Ala98) is believed to enable the binding of m-substituted dihydrocinnamoyl-CoA derivatives. mdpi.com Similarly, structural analysis of a BBS from Cannabis sativa (CsBBS2) indicates that a narrowing of the hydrophobic pocket surrounding the active site sterically favors the more flexible dihydro-hydroxycinnamoyl-CoA substrates over their rigid, oxidized relatives. nih.gov This steric hindrance is a key evolutionary adaptation for bibenzyl synthesis. It has been demonstrated that introducing just three point mutations into CsBBS2 can partially restore its ability to use an oxidized substrate, underscoring the importance of these specific residues in defining substrate preference. nih.gov Furthermore, the absence of a specific hydrogen bond network, known as the "aldol-switch" (involving residues like Thr132 and Ser338 in STS), within the BBS active site is thought to facilitate the aldol condensation reaction that is characteristic of bibenzyl formation. mdpi.com
Mechanistic Studies of Polyketide Chain Elongation and Cyclization
The biosynthesis of this compound by Bibenzyl Synthase (BBS) follows a multi-step catalytic mechanism characteristic of Type III PKSs, but with a unique cyclization step. mdpi.com The process begins with the selection and loading of a starter molecule, dihydro-m-coumaroyl-CoA, onto a catalytic cysteine residue in the enzyme's active site. nih.govscispace.com
Following this initiation, the polyketide chain is built through three successive rounds of decarboxylative condensation. In each round, a molecule of malonyl-CoA (the extender unit) is decarboxylated to form a reactive acetyl-CoA carbanion, which then attacks the growing polyketide chain covalently bound to the cysteine residue. scispace.com This process extends the chain by two carbon atoms in each step, ultimately forming a linear tetraketide intermediate. mdpi.comnih.gov
The crucial difference between BBS and related enzymes like chalcone synthase (CHS) lies in the final cyclization step. mdpi.com Instead of the intramolecular Claisen condensation seen in CHS, BBS catalyzes an intramolecular aldol condensation. mdpi.comresearchgate.net This reaction involves the C2 carbonyl group and the C7 methylene (B1212753) group of the tetraketide intermediate. The subsequent cyclization and decarboxylation lead to the formation of the final product, this compound. mdpi.com This specific aldol-type cyclization is the defining mechanistic feature that yields the bibenzyl scaffold. nih.gov
Integrated Biosynthetic Pathways
The synthesis of this compound is not an isolated process but is deeply embedded within the broader network of plant secondary metabolism. It represents a specific branch that diverts intermediates from the highly conserved phenylpropanoid pathway.
Association with the Phenylpropanoid Pathway
The phenylpropanoid pathway is a central metabolic route in plants, responsible for synthesizing a vast array of phenolic compounds from the amino acid L-phenylalanine. nih.govmdpi.com This pathway provides the essential precursors for bibenzyl biosynthesis. nih.govfrontiersin.org The process starts with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. mdpi.com A series of enzymatic modifications, including hydroxylations by enzymes like cinnamate-4-hydroxylase (C4H), generates various hydroxycinnamic acids, such as p-coumaric acid and m-coumaric acid. nih.govmdpi.com
For bibenzyl synthesis, these hydroxycinnamic acids must be activated. This is achieved by their esterification to coenzyme A (CoA), a reaction catalyzed by 4-coumarate-CoA ligase (4CL) enzymes, to form hydroxycinnamoyl-CoA esters. nih.govnih.gov A key step that distinguishes the bibenzyl pathway from the flavonoid and stilbene pathways is the reduction of the double bond in the propylene (B89431) tail of the hydroxycinnamoyl-CoA ester. nih.gov This reduction is carried out by double-bond reductases (DBRs), which convert the cinnamoyl-CoA derivative into its corresponding dihydro-hydroxycinnamoyl-CoA derivative, the direct starter substrate for Bibenzyl Synthase (BBS). nih.gov
Bifurcations Leading to Bibenzyl Formation
The biosynthesis of bibenzyls represents a significant metabolic branch point, or bifurcation, from the core phenylpropanoid pathway. nih.govfrontiersin.org The primary point of divergence occurs at the level of the hydroxycinnamoyl-CoA esters. nih.gov While these intermediates can be directly used by chalcone synthase (CHS) to produce chalcones (the precursors to flavonoids) or by stilbene synthase (STS) to form stilbenes, the pathway to bibenzyls requires an additional reductive step. nih.gov
The commitment to bibenzyl synthesis is made when a double-bond reductase (DBR) acts on the hydroxycinnamoyl-CoA ester to produce a dihydro-hydroxycinnamoyl-CoA. nih.gov This saturated intermediate is specifically and preferentially utilized by Bibenzyl Synthase (BBS). nih.govnih.gov The evolution of BBS with a sterically constrained active site that favors these more flexible, saturated substrates effectively creates a dedicated metabolic channel. nih.gov This bifurcation ensures that a portion of the phenylpropanoid flux is diverted away from the production of other phenolic compounds and is channeled specifically towards the synthesis of bibenzyls like this compound, which serve distinct physiological roles in the plant, often related to defense against pathogens. nih.govnih.gov
Biosynthetic Intermediacy in Broader Metabolic Networks
The compound this compound holds a significant position as a biosynthetic intermediate within the complex web of plant secondary metabolism. It is not typically an end-product but rather a crucial molecular scaffold that serves as a branching point, primarily in the phenylpropanoid pathway, leading to the formation of other specialized metabolites. frontiersin.orgfrontiersin.org Its biogenesis is an offshoot of this core pathway, which is central to the synthesis of thousands of plant compounds, including flavonoids, lignans, and stilbenes. frontiersin.org
Research has firmly established that this compound is a physiological intermediate in the biosynthesis of 9,10-dihydrophenanthrene (B48381) phytoalexins in orchid species (Orchidaceae). nih.govresearchgate.net Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogenic attacks. In orchids, the presence of a fungal elicitor induces a cascade of enzymatic reactions that channel precursors from the general phenylpropanoid pathway toward the production of these defense compounds. apsnet.org
The synthesis originates from the amino acid L-phenylalanine. frontiersin.orgnih.gov Through a series of enzymatic steps, L-phenylalanine is converted into dihydro-m-coumaric acid. nih.gov The CoA-ester of this acid, dihydro-m-coumaroyl-CoA, then serves as a starter molecule for the key enzyme, bibenzyl synthase (BBS). nih.govmdpi.com Bibenzyl synthase, a type III polyketide synthase (PKS), catalyzes the condensation of one molecule of dihydro-m-coumaroyl-CoA with three molecules of malonyl-CoA to form this compound. nih.govmdpi.comnih.gov This reaction represents a critical control point, diverting metabolic flow toward bibenzyl and subsequently dihydrophenanthrene production. apsnet.org
Studies on infected orchid tissues have demonstrated the coordinated induction of several enzymes in this pathway, including phenylalanine ammonia-lyase (PAL), bibenzyl synthase (BBS), and O-methyltransferases. apsnet.org This coordinated response underscores the integration of this compound synthesis into the plant's broader defense network.
Once formed, this compound acts as the direct precursor for further structural modifications. It can undergo methylation and subsequent cyclization to form complex dihydrophenanthrene structures. For instance, it is a confirmed intermediate in the formation of the phytoalexins orchinol (B1677456) and hircinol (B1204073) in induced orchid bulbs. nih.govapsnet.org In some cases, this compound is first methylated to 3,3'-dihydroxy-5-methoxybibenzyl (also known as batatasin III) before being converted into hircinol. apsnet.org This highlights its role as a central hub in a multi-step defensive compound synthesis network.
The following table summarizes the key molecular players in the metabolic network leading to and from this compound.
| Component | Name/Description | Role in Metabolic Network |
| Primary Precursor | L-Phenylalanine | The originating amino acid for the phenylpropanoid pathway. frontiersin.orgnih.gov |
| Key Intermediate | Dihydro-m-coumaroyl-CoA | The specific starter substrate for bibenzyl synthase. nih.govapsnet.org |
| Extender Unit | Malonyl-CoA | Provides two-carbon units for polyketide chain extension. nih.govmdpi.com |
| Key Enzyme | Bibenzyl Synthase (BBS) | Catalyzes the formation of this compound. apsnet.orgmdpi.com |
| Intermediate | This compound | Central scaffold and direct precursor for dihydrophenanthrenes. nih.govresearchgate.net |
| Downstream Enzyme | O-Methyltransferase | Methylates the hydroxyl groups on the bibenzyl structure. apsnet.org |
The role of this compound as a key intermediate is further detailed by examining its downstream products, particularly the phytoalexins synthesized by orchids in response to stress.
| Precursor | Downstream Metabolite | Classification |
| This compound | Orchinol | 9,10-Dihydrophenanthrene Phytoalexin nih.gov |
| This compound | Hircinol | 9,10-Dihydrophenanthrene Phytoalexin nih.govapsnet.org |
| This compound | 3,3'-Dihydroxy-5-methoxybibenzyl (Batatasin III) | Methylated Bibenzyl Intermediate apsnet.org |
Enzymatic Transformations and Metabolic Fates of 3,3 ,5 Trihydroxybibenzyl
Post-Synthetic Modifications of the Bibenzyl Scaffold
Following its synthesis, the 3,3',5-trihydroxybibenzyl molecule is subjected to enzymatic modifications that alter its chemical properties and prepare it for further conversions. These modifications primarily involve the addition of functional groups to the bibenzyl core.
O-methylation, the transfer of a methyl group to a hydroxyl group, is a critical modification step. This reaction is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which utilize SAM as the methyl group donor. nih.govapsnet.org In the context of this compound metabolism, O-methylation is not random; it occurs at specific positions on the bibenzyl rings. For instance, studies in orchids have shown that an inducible O-methyltransferase acts on this compound to form methylated derivatives. apsnet.org This process is considered a prerequisite for the subsequent conversion of these bibenzyls into tricyclic dihydrophenanthrenes. rhea-db.org The methylation increases the hydrophobicity of the molecule, a common feature in the formation of phytoalexins. apsnet.org One identified product of this process is 3,5-dihydroxy-3'-methoxybibenzyl. apsnet.org
Table 1: Key O-Methylation Reaction
| Substrate | Enzyme | Methyl Donor | Product |
|---|
Hydroxylation, the introduction of a hydroxyl (-OH) group, is another key enzymatic modification in secondary metabolite biosynthesis, often catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases. wur.nlmdpi.com While the primary precursor to this compound already contains hydroxyl groups from its phenylpropanoid origin, further hydroxylations can occur on the bibenzyl structure itself or on its downstream metabolites. frontiersin.orgfrontiersin.org For example, the pathway leading to erianin (B49306) involves multiple methylation and hydroxylation steps that modify the initial bibenzyl core. nih.gov The hydroxylation pattern on the B-ring of flavonoids and related compounds is determined by specific hydroxylases like flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), which belong to the CYP75A and CYP75B subfamilies. nih.gov Similar enzymatic systems are proposed to be involved in the diversification of bibenzyl structures.
O-Methylation Processes
Conversion to Downstream Metabolites
The modified bibenzyls serve as substrates for enzymes that catalyze their conversion into more complex molecules, including phytoalexins and other biologically active compounds.
A major metabolic fate of this compound, particularly in orchids responding to stress, is its conversion into 9,10-dihydrophenanthrenes. nih.govnih.gov This transformation involves a two-step process:
O-Methylation: As described previously, this compound is first methylated. One of the resulting methylated intermediates is batatasin III. nih.govapsnet.org
Oxidative Cyclization: The methylated bibenzyl (e.g., batatasin III) then undergoes an intramolecular oxidative coupling reaction, which forms a new ring and creates the tricyclic 9,10-dihydrophenanthrene (B48381) skeleton. nih.gov
This pathway leads to the formation of important phytoalexins such as hircinol (B1204073) and orchinol (B1677456), which accumulate in orchid tissues upon wounding or fungal infection. nih.govapsnet.orgnih.gov The sequence proceeding through a methylated bibenzyl intermediate like batatasin III is considered the preferred route to hircinol. apsnet.org
Table 2: Biosynthetic Pathway to Dihydrophenanthrenes
| Precursor | Intermediate | Key Enzymes | Final Products |
|---|
This compound is also a precursor to other bibenzyl derivatives, such as gigantol (B150167) and erianin, which are found in various Dendrobium species. nih.govmdpi.com Gigantol is a likely intermediate in the biosynthesis of erianin. nih.gov The pathway from the initial trihydroxybibenzyl scaffold to these compounds involves a series of sequential O-methylation and potential hydroxylation steps. Erianin, being a highly methoxylated bibenzyl, requires the action of multiple O-methyltransferases. nih.govfrontiersin.org Transcriptomic analyses comparing Dendrobium species with high and low erianin content suggest that the expression levels of bibenzyl synthase (BBS) and specific O-methyltransferases are critical for the high accumulation of these downstream metabolites. nih.gov
Formation of Dihydrophenanthrene Derivatives (e.g., Batatasins, Hircinol, Orchinol)
Regulatory Aspects of Enzymatic Activity and Gene Expression in Metabolic Flux
The flow of metabolites, or metabolic flux, through the bibenzyl biosynthetic pathway is tightly regulated at both the enzyme and gene expression levels. utah.eduwikipedia.org This regulation ensures that defense compounds are produced rapidly and in sufficient quantities when needed, such as during pathogen attack.
In orchids, the enzymes central to the dihydrophenanthrene pathway are inducible. apsnet.org Upon infection with the fungus Botrytis cinerea, a pronounced and rapid increase in the activity of bibenzyl synthase (BBS) and a specific O-methyltransferase is observed. apsnet.org For example, bibenzyl synthase activity in orchid leaves can increase more than 100-fold within 24 hours of infection. apsnet.org This enzymatic induction is a result of upregulated gene expression. nih.govapsnet.org The expression of genes encoding BBS and OMT is significantly enhanced by elicitors like fungal cell walls or signaling molecules such as methyl jasmonate. nih.gov
This coordinated induction of pathway-specific genes is a hallmark of phytoalexin biosynthesis. nih.govscribd.com The expression of upstream enzymes in the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), is also concomitantly induced, ensuring a sufficient supply of the precursor dihydro-m-coumaroyl-CoA. apsnet.orgfrontiersin.org The tight co-regulation of these genes suggests they may be part of a "regulon," where multiple genes in a metabolic pathway are controlled by common transcription factors in response to specific signals. biorxiv.orgcuni.cz This precise control of gene expression and subsequent enzyme activity dictates the metabolic flux, channeling precursors towards the synthesis of this compound and its downstream phytoalexins like hircinol when the plant is under stress. apsnet.org
Occurrence and Chemotaxonomic Significance of 3,3 ,5 Trihydroxybibenzyl
Distribution Across Plant Taxa
Presence in Orchidaceae Species
The Orchidaceae family is a significant source of 3,3',5-Trihydroxybibenzyl. This compound has been isolated from various orchid genera, underscoring its widespread occurrence within this plant family.
Phalaenopsis: The synthesis of this compound has been catalyzed by bibenzyl synthase (BBS) from a Phalaenopsis orchid. researchgate.net Furthermore, the infection of young sterile Phalaenopsis plants with fungi like Botrytis cinerea and Rhizoctonia spp. induces a significant increase in the activity of bibenzyl synthase, the key enzyme in the pathway leading to this compound. apsnet.org
Dendrobium: this compound has been identified in several Dendrobium species, including Dendrobium nobile and Dendrobium loddigesii. researchgate.netnih.gov In D. loddigesii, it has been found in the stems. rhhz.net
Barlia longibracteata and Orchis spp.: The bulb tissues of Barlia longibracteata and Orchis species are known to contain this compound. frontiersin.orgresearchgate.netnih.gov
Epidendrum rigidum: While not a primary phytotoxin in this species, this compound was among the bibenzyl derivatives tested for phytotoxicity from Epidendrum rigidum. usda.govnih.gov
Pleione bulbocodioides: Research has identified various stilbenoids, including bibenzyls, in the tubers of Pleione bulbocodioides. researchgate.net
The following table provides a summary of Orchidaceae species where this compound has been detected.
| Genus | Species | Plant Part | Reference(s) |
| Phalaenopsis | sp. | - | researchgate.netapsnet.org |
| Dendrobium | nobile | - | researchgate.net |
| loddigesii | Stems | nih.govrhhz.net | |
| Barlia | longibracteata | Bulb tissues | frontiersin.orgresearchgate.netnih.gov |
| Orchis | spp. | Bulb tissues | frontiersin.orgresearchgate.netnih.gov |
| Epidendrum | rigidum | - | usda.govnih.gov |
| Pleione | bulbocodioides | Tubers | researchgate.net |
Identification in Cannabis sativa
This compound, also referred to as dihydro-resveratrol, has been identified as a non-cannabinoid metabolite in Cannabis sativa. nih.gov Its presence has been confirmed through isolation and structural elucidation from cannabis plant material. acs.orgnih.gov This compound is part of a larger group of stilbenes and their derivatives found in the plant. nih.gov
Isolation from Dioscorea bulbifera
The compound this compound has been isolated from the fresh tubers of Dioscorea bulbifera, commonly known as the air potato. nih.govresearchgate.netbiodeep.cn Its presence in this species adds to the diverse array of phenolic compounds found in the Dioscorea genus. researchgate.net
Detection in Mangrove and Associated Species
A bibenzyl core scaffold, with this compound being a well-known derivative, has been detected in 28 different mangrove and mangrove-associated species in the Indian Sundarbans. frontiersin.orgnih.govresearchgate.net This discovery suggests that the synthesis of bibenzyls may be a common adaptive response to the high-salinity and oxidative stress conditions characteristic of mangrove ecosystems. frontiersin.orgnih.gov The presence of this compound across a wide range of mangrove species points to its potential role as an eco-physiological trait for acclimation to these harsh environments. frontiersin.org
Ecological and Physiological Roles in Plant Systems
Phytoalexin Function in Plant Defense Mechanisms
This compound plays a crucial role as a phytoalexin, a type of antimicrobial and antioxidant compound produced by plants in response to stress, such as fungal or bacterial attack. dokumen.pub
In orchids, this compound is a key intermediate in the biosynthesis of 9,10-dihydrophenanthrenes, which are potent phytoalexins. nih.govnih.gov The biosynthetic pathway starts from L-phenylalanine and proceeds through several intermediates, including this compound, to form these defense compounds. nih.gov The induction of bibenzyl synthase, the enzyme responsible for producing this compound, is a critical step in the plant's defense response. apsnet.org For instance, infection of Phalaenopsis orchids with fungi leads to a dramatic increase in bibenzyl synthase activity, demonstrating the compound's involvement in the plant's defense mechanism. apsnet.org
The presence of the bibenzyl scaffold in mangrove species is also hypothesized to be linked to its reactive oxygen species (ROS)-scavenging potential, which is vital for mitigating salinity-induced oxidative stress. frontiersin.orgnih.gov
Allelochemical Activity
Allelochemicals are secondary metabolites produced by an organism that influence the growth and development of other organisms in its vicinity. While many bibenzyl derivatives exhibit such phytotoxic properties, research on this compound has yielded specific results.
In a study investigating the phytotoxic activity of compounds isolated from the orchid Epidendrum rigidum, this compound was tested for its effect on the small aquatic plant Lemna pausicostata. nih.gov The results indicated that this compound, along with the related compound 3,4',5-trihydroxybibenzyl, did not cause significant growth inhibition or cellular leakage in L. pausicostata. nih.gov In contrast, other bibenzyls from the same orchid, such as gigantol (B150167) and batatasin III, showed marked phytotoxic effects, inhibiting radicle growth in Amaranthus hypochondriacus seedlings. nih.gov This suggests that the allelochemical potential of bibenzyls can be highly structure-dependent.
Table 2: Phytotoxicity of Bibenzyl Derivatives on Lemna pausicostata
| Compound | Effect on Growth | Effect on Cellular Leakage | Reference |
|---|---|---|---|
| Gigantol | Inhibited (IC₅₀: 89.9-180 µM) | Increased (IC₅₀: 89.9-166 µM) | nih.gov |
| Batatasin III | Inhibited (IC₅₀: 89.9-180 µM) | Increased (IC₅₀: 89.9-166 µM) | nih.gov |
| This compound | No significant inhibition | No significant increase | nih.gov |
| 3,4',5-Trihydroxybibenzyl | No significant inhibition | No significant increase | nih.gov |
Response to Biotic and Abiotic Stressors
Plants synthesize a variety of secondary metabolites in response to environmental challenges, including attacks by pathogens (biotic stress) and adverse environmental conditions (abiotic stress). nih.govmdpi.comresearchgate.net this compound is a key intermediate in the plant defense response, particularly in orchids. nih.govbiorxiv.org
The compound functions as a phytoalexin precursor. frontiersin.orgnih.gov Phytoalexins are antimicrobial compounds synthesized by plants when they are under pathogen attack. frontiersin.org In orchids, the biosynthesis of this compound is induced upon stress, and it serves as a direct physiological intermediate for more complex phytoalexins, such as the 9,10-dihydrophenanthrene (B48381) derivatives orchinol (B1677456) and hircinol (B1204073). nih.govfrontiersin.orgnih.gov Feeding experiments have demonstrated a clear biosynthetic pathway originating from L-phenylalanine that proceeds through dihydro-m-coumaric acid to form this compound, which is then converted into these dihydrophenanthrene phytoalexins in stressed orchid tissues. nih.govnih.gov This pathway is catalyzed by a specific stilbene (B7821643) synthase enzyme that is activated in induced orchid bulbs. nih.gov
The production of bibenzyls is also considered a plant defense mechanism in response to abiotic stressors. frontiersin.orgbiorxiv.org For instance, the presence of a bibenzyl core scaffold in numerous mangrove species that thrive in high-salinity environments suggests these compounds may be involved in mitigating salinity-induced oxidative stress. frontiersin.orgfrontiersin.org The synthesis of these metabolites is an adaptive trait for survival in harsh conditions. frontiersin.org
Biological Activities and Mechanistic Research of 3,3 ,5 Trihydroxybibenzyl
Antioxidant Activity Investigations
The antioxidant potential of 3,3',5-Trihydroxybibenzyl is a significant area of research, focusing on its ability to counteract oxidative stress through various mechanisms.
Free Radical Scavenging Mechanisms
The fundamental antioxidant activity of phenolic compounds like this compound lies in their ability to scavenge free radicals. This process is primarily achieved through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com The SET mechanism involves the transfer of an electron from the antioxidant to the radical. mdpi.com
The presence of hydroxyl (-OH) groups on the aromatic rings is crucial for this activity. nih.gov These groups can donate a hydrogen atom or an electron to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydroxyl radicals and peroxyl radicals. mdpi.comnih.gov The resulting antioxidant radical is often more stable due to resonance delocalization, which terminates the damaging oxidative chain reactions. semanticscholar.org The antioxidant capabilities of phenolic compounds are significantly influenced by the number and position of these hydroxyl groups. nih.gov
Pathways of Oxidative Stress Mitigation
Oxidative stress arises from an imbalance between the production of reactive oxygen species and the body's ability to neutralize them. nih.gov this compound contributes to the mitigation of oxidative stress not only by direct radical scavenging but also by potentially influencing cellular antioxidant defense systems. frontiersin.org
The phenylpropanoid biosynthetic pathway, which is responsible for the synthesis of many secondary metabolites including bibenzyls, is an integral part of the plant's response to oxidative stress. frontiersin.org In general, antioxidants can mitigate oxidative damage by reacting directly with free radicals or by modulating the activity of enzymes involved in their generation and detoxification. nih.gov This can include inhibiting enzymes that produce ROS, such as xanthine (B1682287) oxidase, or enhancing the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase. frontiersin.org These enzymes are critical in converting harmful ROS into less reactive molecules. frontiersin.orgmdpi.com The ability of phenolic compounds to chelate metal ions, such as iron and copper, can also prevent the formation of highly reactive hydroxyl radicals through the Fenton reaction. nih.gov
Anti-inflammatory Research
Investigations into the anti-inflammatory properties of this compound and related compounds have revealed potential mechanisms for modulating inflammatory responses.
Inhibition of Pro-inflammatory Pathways
Inflammation is a complex biological response involving various cell types and signaling molecules. mdpi.com Pro-inflammatory cytokines, such as interleukins (e.g., IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in initiating and amplifying the inflammatory cascade. mdpi.com Research on related polyphenolic compounds suggests that they can exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways. mdpi.com
One of the most critical pathways in inflammation is regulated by the transcription factor nuclear factor-kappa B (NF-κB). researchgate.net NF-κB controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible enzymes like inducible nitric oxide synthase (iNOS). researchgate.netnih.gov Studies on compounds with structural similarities to this compound have shown that they can suppress the activation of the NF-κB pathway. mdpi.com This suppression can occur by preventing the phosphorylation of inhibitory proteins, which in turn blocks the nuclear translocation of NF-κB and subsequent gene expression. nih.gov Furthermore, the mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are also crucial in regulating the production of inflammatory mediators, and their inhibition has been linked to the anti-inflammatory effects of various natural compounds. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitory Potential of Related Bibenzyls
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. scielo.org.mxmdpi.com Consequently, selective inhibition of COX-2 is a significant therapeutic target for anti-inflammatory drugs. scielo.org.mxnih.gov
While direct studies on the COX-2 inhibitory potential of this compound are limited, research on other bibenzyl compounds has shown promise in this area. For instance, canniprene, an iso-prenylated bibenzyl, has demonstrated anti-inflammatory properties through the inhibition of enzymes involved in the inflammatory cascade. mdpi.com Computational studies, including molecular docking and dynamics simulations, have been employed to identify natural compounds that can effectively bind to and inhibit COX-2. nih.govmdpi.com These studies suggest that certain natural polyphenols can fit into the active site of the COX-2 enzyme, indicating their potential as COX-2 inhibitors. nih.gov The structural features of these molecules, which allow them to interact with the enzyme's active site, are key to their inhibitory activity. d-nb.info
Phytotoxic Activity Studies
The phytotoxic effects of this compound have been evaluated, particularly in the context of its potential as a natural herbicide. In a study investigating the phytotoxicity of various bibenzyl derivatives from the orchid Epidendrum rigidum, this compound (referred to as compound 7 in the study) was tested on the aquatic plant Lemna pausicostata. usda.govresearchgate.net
The results indicated that, unlike other tested bibenzyl derivatives which inhibited growth and increased cellular leakage with IC50 values ranging from 89.9 to 180 µM and 89.9 to 166 µM respectively, this compound did not show significant inhibitory activity. usda.govresearchgate.netresearchgate.netcapes.gov.br This suggests that the specific arrangement of hydroxyl groups in this compound may not be conducive to phytotoxic action against Lemna pausicostata under the tested conditions. Further research has suggested that a methoxy (B1213986) substituent at the C-3 or C-5 position may be beneficial for phytotoxicity in this plant species. uit.no
**Table of Phytotoxicity Data for Bibenzyl Derivatives on *Lemna pausicostata***
| Compound | Name | Phytotoxic Activity (Growth Inhibition) |
| 1 | Gigantol (B150167) | Inhibited growth |
| 2 | Batatasin III | Inhibited growth |
| 3 | 4'-hydroxy-3,3',5-trimethoxybibenzyl | Inhibited growth |
| 4 | 3,3',4',5-tetramethoxybibenzyl | Inhibited growth |
| 5 | 3,4'-dihydroxy-5-methoxybibenzyl | Inhibited growth |
| 6 | 3'-O-methylbatatasin III | Inhibited growth |
| 7 | This compound | No significant inhibition |
| 8 | 3,4',5-Trihydroxybibenzyl | No significant inhibition |
Source: Data compiled from studies on bibenzyl derivatives from the orchid Epidendrum rigidum. usda.govresearchgate.netresearchgate.netcapes.gov.br
Inhibition of Plant Growth and Cellular Leakage in Model Organisms (e.g., Lemna pausicostata)
Research into the phytotoxic effects of this compound has utilized the aquatic plant Lemna pausicostata (duckweed) as a model organism. In these studies, various bibenzyl derivatives were assessed for their ability to inhibit plant growth and induce cellular leakage. Notably, while many bibenzyl derivatives displayed inhibitory activity, this compound was an exception. usda.govresearchgate.netresearchgate.netacs.org
A study investigating the phytotoxicity of bibenzyls from the orchid Epidendrum rigidum and their synthetic analogs found that most tested bibenzyl derivatives inhibited the growth of Lemna pausicostata and caused cellular leakage, with IC50 values ranging from 89.9 to 180 µM for growth inhibition and 89.9 to 166 µM for cellular leakage. usda.govresearchgate.netresearchgate.netacs.org However, this compound and 3,4',5-trihydroxybibenzyl did not exhibit these inhibitory effects. usda.govresearchgate.netresearchgate.netacs.org
Table 1: Phytotoxic Activity of Various Bibenzyl Derivatives on Lemna pausicostata
| Compound | Growth Inhibition IC50 (µM) | Cellular Leakage IC50 (µM) |
|---|---|---|
| Various Bibenzyl Derivatives (excluding 7 and 8) | 89.9 - 180 | 89.9 - 166 |
| This compound (7) | Not Inhibitory | Not Inhibitory |
| 3,4',5-Trihydroxybibenzyl (8) | Not Inhibitory | Not Inhibitory |
Data sourced from studies on bibenzyl derivatives from the orchid Epidendrum rigidum. usda.govresearchgate.netresearchgate.netacs.org
Herbicidal Lead Compound Potential
Despite the lack of direct phytotoxicity from this compound itself, the broader class of bibenzyl compounds has been identified as a promising source for the development of new herbicides. usda.govresearchgate.netbiocrick.com The herbicidal activity of related bibenzyls, such as gigantol and batatasin III, which have shown significant inhibition of radicle growth in plants like Amaranthus hypochondriacus, underscores the potential of the bibenzyl chemical scaffold. usda.govacs.org These related compounds have demonstrated low toxicity to mammalian cells, making them attractive candidates for further development into novel herbicidal agents. usda.govresearchgate.netbiocrick.com The suggestion is that the bibenzyl structure could serve as a valuable lead for creating new families of herbicidal compounds. usda.gov
Tyrosinase Inhibitory Effects
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents used in skin lightening and treating hyperpigmentation. nih.govbioline.org.brnih.gov Research has shown that this compound exhibits significant inhibitory activity against tyrosinase. mdpi.com In one study, it demonstrated an IC50 value of 37.904 μg/mL, indicating its potential as a tyrosinase inhibitor. mdpi.com
Influence on Extracellular Matrix Production
The extracellular matrix (ECM) provides structural and biochemical support to surrounding cells. bmbreports.org Human dermal fibroblasts (HDFs) are the primary cells responsible for producing and maintaining the ECM, including collagen. nih.gov
Stimulation of Human Dermal Fibroblast (HDFa) Collagen Production
In studies examining the effects of various compounds on collagen production by human dermal fibroblasts (HDFa), this compound did not show significant stimulatory activity. mdpi.com While other related bibenzyls, such as batatasin III, were found to significantly stimulate HDFa collagen production with an EC50 of 3.182 μg/mL, this compound was not among the active compounds in this regard. mdpi.com
Broader Biological Mechanisms of Related Bibenzyls in Model Systems
The stilbene (B7821643) family, which includes bibenzyls, is known for a wide range of biological activities. mdpi.com These compounds are of interest for their potential pharmacological applications. mdpi.com
Anti-α-glucosidase Activity
α-Glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic target for managing type 2 diabetes. mdpi.comscielo.br Bibenzyls and other stilbene compounds isolated from Dendrobium species have been investigated for their anti-α-glucosidase inhibitory activities. mdpi.com While the broader class of stilbenes has shown potential in this area, specific data on the anti-α-glucosidase activity of this compound is not detailed in the provided context. However, the general anti-diabetic potential of related compounds suggests this as an area for further investigation. mdpi.comnih.gov
Cytotoxic Activities in Specific Cell Lines
Research into the cytotoxic effects of this compound has indicated limited activity against animal cell lines. Studies involving a range of natural and synthetic bibenzyls reported that this compound, along with a similar compound, 3,4',5-trihydroxybibenzyl, demonstrated only marginal cytotoxicity in animal cells. researchgate.netnih.gov This suggests a low level of toxicity towards the tested mammalian cells under the experimental conditions.
However, detailed data, including IC50 values for specific cancer cell lines, for this compound are not extensively available in the current body of research. In contrast, studies on structurally related compounds have shown more pronounced cytotoxic effects. For instance, a glycosylated form, 3,5,4'-trihydroxy-bibenzyl-3-O-β-D-glucoside, was found to exhibit definite activity against human hepatoma carcinoma (HepG-2) cells. researchgate.net Another related bibenzyl, 3,5-dihydroxybibenzyl, has demonstrated cytotoxic activity against HepG-2, A549 (human lung carcinoma), and SMMC-7721 (human hepatoma) cell lines.
Due to the limited specific data on the cytotoxic effects of this compound, a data table for its activity in various cell lines cannot be provided at this time.
Inhibition of Nitric Oxide (NO) Production
While the direct inhibitory effect of this compound on nitric oxide production has not been extensively quantified in available research, studies on extracts containing this and other bibenzyl compounds suggest a potential role in modulating inflammatory responses. For example, extracts from Dendrobium species, which are known to contain bibenzyls, have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated mouse peritoneal macrophages. However, specific IC50 values for this compound's direct inhibition of NO production in cell lines such as RAW 264.7 macrophages are not currently documented in the accessible scientific literature.
Given the absence of specific data on the inhibition of nitric oxide production by this compound, a data table detailing its inhibitory concentration cannot be presented.
Synthetic Approaches and Derivatization Strategies for 3,3 ,5 Trihydroxybibenzyl
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical methods, offering an efficient pathway to complex molecules like 3,3',5-trihydroxybibenzyl. beilstein-journals.orgmdpi.com This approach is increasingly utilized in the synthesis of bioactive natural products. beilstein-journals.org Enzymes, particularly thioesterase (TE) domains and O-methyltransferases (OMTs), play a crucial role in these synthetic routes. beilstein-journals.orguni-greifswald.de
Thioesterase domains are significant in the late-stage macrocyclization steps during the biosynthesis of polyketides, a class of compounds to which bibenzyls are related. beilstein-journals.org Researchers are exploring the use of these enzymes to catalyze the formation of the bibenzyl core.
O-methyltransferases are instrumental in modifying the hydroxyl groups of the bibenzyl structure, a key step in creating derivatives with altered biological properties. uni-greifswald.de For instance, engineered OMTs have been developed to achieve regioselective methylation, allowing for the specific placement of methyl groups on the bibenzyl scaffold. uni-greifswald.de This precision is challenging to achieve through purely chemical methods, which often lead to a mixture of products and require extensive purification. nih.gov
The general chemoenzymatic strategy involves:
Chemical synthesis of a precursor molecule.
Enzymatic transformation of the precursor to introduce specific functionalities or to form the core structure.
Further chemical modification to generate a library of derivatives.
This hybrid approach leverages the strengths of both synthetic chemistry and biocatalysis to produce complex natural products and their analogs efficiently and with high selectivity. mdpi.com
Chemical Synthesis of Bibenzyl Derivatives and Analogs
Traditional chemical synthesis remains a cornerstone for producing bibenzyl derivatives, providing a versatile platform to create a wide array of analogs that may not be accessible through biological systems. These synthetic routes often involve multi-step processes to construct the bibenzyl scaffold and introduce various functional groups.
A common strategy involves the coupling of two aromatic rings. For example, commercially available bibenzyl can be used as a starting material, which then undergoes reactions to introduce hydroxyl groups and other functionalities. mdpi.com One documented synthetic route involves the reaction of a biphenyl (B1667301) or bibenzyl core with chloro-acyl chlorides in the presence of a Lewis acid like aluminum chloride to form intermediate ketones. mdpi.com These intermediates can then be further modified, for instance, by substituting the chlorine atom with various amines to produce a range of derivatives. mdpi.com The resulting carbonyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride. mdpi.com
Another approach is the Knoevenagel condensation, which can be used to form carbon-carbon bonds, a key step in building the bibenzyl framework. scirp.org This can be followed by other reactions like cyclocondensation to create more complex heterocyclic derivatives. nih.gov
Interactive Data Table: Chemical Synthesis Reactions for Bibenzyl Derivatives
| Reaction Type | Reagents and Conditions | Product Type | Yield Range |
| Friedel-Crafts Acylation | Cl(CH₂)nCOCl, AlCl₃, CS₂, 40–50 °C | Keto-bibenzyl intermediates | 71%–82% mdpi.com |
| Nucleophilic Substitution | Secondary amines, K₂CO₃, KI, CH₃CN, 50 °C | Amine-functionalized bibenzyls | 52%–65% mdpi.com |
| Reduction | Sodium borohydride, THF, 50 °C | Hydroxy-bibenzyl derivatives | 52%–57% mdpi.com |
| Knoevenagel Condensation | Aldehydes, active methylene (B1212753) compounds, base | α,β-unsaturated bibenzyl systems | Varies |
| Cyclocondensation | Diketones, hydrazines, acid/base catalyst | Pyrazole-bibenzyl hybrids | Varies |
Regioselective Functionalization Strategies (e.g., O-methylation)
Regioselective functionalization is critical for fine-tuning the biological activity of this compound. O-methylation, the addition of a methyl group to one or more of the hydroxyl groups, is a key strategy in this regard. The precise position of the methyl group can significantly impact the molecule's properties.
While chemical methylation methods exist, they often lack regioselectivity, leading to a mixture of isomers that are difficult to separate. uni-greifswald.de This has spurred the development of biocatalytic approaches using O-methyltransferases (OMTs). These enzymes can exhibit high regioselectivity, preferentially methylating a specific hydroxyl group. uni-greifswald.denih.gov
Researchers have successfully engineered OMTs to alter their regioselectivity. uni-greifswald.denih.gov For example, by modifying the active site of an OMT, scientists have been able to switch the preferred site of methylation on flavonoid and dihydrochalcone (B1670589) scaffolds, which are structurally related to bibenzyls. uni-greifswald.denih.gov This allows for the targeted synthesis of specific methylated derivatives of this compound, which is invaluable for structure-activity relationship studies.
Late-stage C-H methylation is another advanced strategy that allows for the direct installation of methyl groups onto the bibenzyl core in the final steps of a synthesis. nih.gov This approach can be highly regioselective and is compatible with complex molecular scaffolds. nih.gov
Exploration of Novel Synthetic Routes to the Bibenzyl Scaffold
The development of new synthetic routes to the bibenzyl scaffold is an active area of research, aiming for more efficient and versatile methods. One such approach is the use of multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.gov This strategy is highly convergent and can rapidly generate a library of diverse bibenzyl analogs. nih.gov
Another innovative route involves the use of radical-based reactions. rsc.org These methods can enable the vicinal difunctionalization of alkene derivatives, providing a novel way to construct the ethylene (B1197577) bridge of the bibenzyl scaffold while simultaneously introducing other functional groups. rsc.org
Furthermore, research into the biosynthesis of bibenzyls in plants, such as in Cannabis sativa, has provided inspiration for new synthetic strategies. nih.govresearchgate.netfrontiersin.org The biosynthetic pathway involves the condensation of a dihydro-hydroxycinnamoyl-CoA derivative with malonyl-CoA, catalyzed by a bibenzyl synthase. nih.govresearchgate.net Mimicking this process in the lab, either through biomimetic chemical synthesis or by using the purified enzymes, represents a promising future direction for the synthesis of the bibenzyl scaffold. nih.govresearchgate.net
Precursor-Directed Combinatorial Biosynthesis Approaches
Precursor-directed combinatorial biosynthesis is a powerful strategy that combines chemical synthesis with the biosynthetic machinery of microorganisms or purified enzymes to generate novel natural product analogs. mdpi.comnih.gov This approach involves feeding synthetic, non-natural precursors to a biological system that can process them to create new derivatives of a target molecule like this compound. mdpi.com
In the context of bibenzyl synthesis, this could involve providing synthetic starter units to a polyketide synthase (PKS) enzyme. mdpi.com PKS enzymes are responsible for the biosynthesis of a wide range of natural products and exhibit a degree of substrate promiscuity, meaning they can sometimes accept non-natural starter molecules. mdpi.com By feeding chemically synthesized analogs of the natural starter unit (a dihydro-hydroxycinnamoyl-CoA), it may be possible to generate a library of novel bibenzyls with different substitution patterns on one of the aromatic rings.
This strategy leverages the cell's efficient enzymatic machinery to perform complex chemical transformations, while the synthetic precursor allows for the introduction of chemical diversity that would not be possible through natural biosynthetic pathways alone. nih.gov The success of this approach relies on the ability of the biosynthetic enzymes to accept and process the synthetic precursors. nih.gov
Analytical Methodologies for 3,3 ,5 Trihydroxybibenzyl Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental tool for separating 3,3',5-trihydroxybibenzyl from complex mixtures, such as plant extracts. wjpmr.com The choice of chromatographic method depends on the specific analytical goal, whether it is for purification, identification, or quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of bibenzyl compounds. wjpmr.comsemanticscholar.org Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. scielo.br
Method development in HPLC involves the optimization of several parameters to achieve good separation and peak resolution. wjpmr.com Key considerations include the selection of the column, the composition of the mobile phase, and the detector settings. wjpmr.com For instance, a C18 column is a common choice for the stationary phase in the analysis of phenolic compounds. nih.govresearchgate.net The mobile phase often consists of a mixture of water (frequently acidified with acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. scielo.br A gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate multiple compounds in a mixture. nih.gov
The following table outlines a typical set of HPLC conditions that could be adapted for the analysis of this compound.
Table 1: Illustrative HPLC Parameters for Bibenzyl Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 15% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detector | Photodiode Array (PDA) at a wavelength suitable for phenols |
| Injection Vol. | 10 µL |
This table presents a generalized set of starting conditions. Actual methods would require optimization for the specific sample matrix and analytical instrument.
Quantification using HPLC is typically achieved by creating a calibration curve. torontech.com This involves preparing a series of standard solutions of the pure compound at known concentrations and injecting them into the HPLC system. ejgm.co.uk The area under the resulting chromatographic peak for each concentration is plotted against the concentration to generate a linear regression curve. torontech.comejgm.co.uk The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. torontech.com
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) for Identification
For unambiguous identification, especially in complex mixtures like plant extracts, coupling liquid chromatography with mass spectrometry is a powerful approach. mdpi.comnih.gov Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) provides high-resolution and accurate mass data, which is invaluable for determining the elemental composition of a compound. mdpi.comnih.gov
In an LC-Q-TOF/MS system, the compounds are first separated by the LC system. The eluent from the LC column is then introduced into the mass spectrometer's ion source, a common choice being Electrospray Ionization (ESI), which can be operated in either positive or negative ion mode. mdpi.comekb.eg For phenolic compounds like this compound, negative ion mode is often effective. The Q-TOF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy. mdpi.com
The high mass accuracy of a Q-TOF instrument allows for the determination of a compound's molecular formula by matching the measured mass to a theoretical mass. mdpi.com Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. In MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a "fingerprint" of the molecule that can be used for structural elucidation and confirmation. ekb.eg
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework of a compound. uobasrah.edu.iqthieme-connect.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). libretexts.org
¹³C NMR (Carbon NMR): This technique reveals the number of different types of carbon atoms in a molecule and their chemical environment. thieme-connect.de
For this compound, NMR data would reveal the characteristic signals for the aromatic protons and carbons, as well as the ethylene (B1197577) bridge connecting the two phenyl rings. The chemical shifts and coupling patterns would be consistent with the substitution pattern of the hydroxyl groups. zhiwutong.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C-1 | 141.5 |
| C-2 | 105.4 |
| C-3 | 158.9 |
| C-4 | 102.3 |
| C-5 | 158.9 |
| C-6 | 105.4 |
| C-α | 38.2 |
| C-β | 37.5 |
| C-1' | 142.1 |
| C-2' | 116.3 |
| C-3' | 157.9 |
| C-4' | 114.1 |
| C-5' | 129.8 |
Note: These are predicted values and may differ slightly from experimental data.
Mass Spectrometry (MS) Applications
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), the mass of which corresponds to the molecular weight of the compound. uwo.ca This molecular ion can then fragment into smaller, characteristic pieces. chemguide.co.uklibretexts.org The fragmentation pattern is often unique to a particular compound and can be used for identification. chemguide.co.uk For this compound, a key fragmentation would be the cleavage of the bond between the two methylene (B1212753) groups of the bibenzyl bridge, leading to the formation of stable benzylic cations.
Method Validation Parameters in Analytical Research
To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. researchgate.neteurachem.org Method validation is a critical component of analytical research and is required by regulatory agencies. chromatographyonline.com The key parameters for method validation include:
Specificity/Selectivity: This ensures that the analytical signal is from the analyte of interest and not from other components in the sample matrix, such as impurities or excipients. scispace.comeuropa.eu
Linearity: This demonstrates that there is a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range. ejgm.co.ukeuropa.eu It is typically evaluated by analyzing a series of standards and is often expressed by the correlation coefficient (R²) of the calibration curve, which should ideally be close to 1. mdpi.comscielo.br
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. scispace.comeuropa.eu
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined by recovery studies, where a known amount of the pure analyte is added to a sample matrix and the percentage of the analyte recovered is calculated. europa.euscielo.br
Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com It is usually expressed as the relative standard deviation (RSD). scispace.com Precision is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). eurachem.org
Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. scispace.commdpi.com
Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. scispace.commdpi.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
Linearity and Calibration Curve Development
The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the response of the analytical instrument over a defined range. This relationship is visually represented by a calibration curve. researchgate.net Developing a reliable calibration curve is a fundamental step in quantitative analysis, ensuring that the concentration of this compound in a sample can be accurately determined from its measured response. libretexts.org
A typical procedure for developing a calibration curve involves preparing a series of standard solutions of this compound at known concentrations. uknml.com These standards are then analyzed, and the instrument's response (e.g., peak area in chromatography) is plotted against the corresponding concentration. uknml.com The resulting graph should be a straight line, and its quality is often assessed by the coefficient of determination (R²), which should ideally be close to 1. libretexts.org
For instance, in the analysis of similar phenolic compounds using HPLC, calibration curves have demonstrated linearity with correlation coefficients (r) greater than 0.998 over the tested concentration range. researchgate.net It is considered good practice to use a sufficient number of calibration standards, typically 5 to 6, to adequately define the concentration-response relationship. scispace.com The linear range for a method is established between the upper and lower concentrations that demonstrate acceptable linearity, accuracy, and precision. demarcheiso17025.com
Precision and Repeatability Assessments
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is a measure of the random error of an analytical method and is typically expressed as the standard deviation or relative standard deviation (RSD) of the results. researchgate.net Repeatability, also known as intra-day precision, assesses the precision over a short interval of time with the same analyst and equipment. nih.govisobudgets.com
To evaluate the precision of an analytical method for this compound, multiple analyses of a sample containing a known concentration of the compound are performed. researchgate.net This can be done at different concentration levels (low, medium, and high) to assess precision across the calibration range. researchgate.net For example, a study on the analysis of protostemonine (B150507), another natural compound, reported intra-day precision with RSD values ranging from 2.21% to 9.89%. researchgate.net
Intermediate precision, which assesses the variation within a laboratory over a longer period, considering different analysts, equipment, and days, is also a critical parameter. eurachem.org In the aforementioned study, the inter-day precision (a measure of intermediate precision) for protostemonine analysis showed RSDs between 3.99% and 13.19%. researchgate.net These assessments ensure the method's reliability and consistency over time.
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy. nih.gov The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. eflm.eud-nb.info The LOQ is a critical parameter for the analysis of trace amounts of this compound.
Several methods can be used to determine the LOD and LOQ, including those based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. sepscience.com A common approach defines the LOD as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ as 10 times this ratio. sepscience.com
For example, in the analysis of various organic compounds in water, LOD values have been reported in the range of 0.001 to 0.005 µg/L, with corresponding LOQ values between 0.002 and 0.016 µg/L. d-nb.info In another study analyzing phenolic compounds, the LOD was in the low picogram level. acs.org These values demonstrate the sensitivity of modern analytical instruments and methods.
Table 1: Illustrative LOD and LOQ Data for Analytical Methods
| Analyte Type | Analytical Technique | LOD | LOQ | Reference |
|---|---|---|---|---|
| Organic Compounds in Water | Not Specified | 0.001 - 0.005 µg/L | 0.002 - 0.016 µg/L | d-nb.info |
| Hydroxytyrosol | GC-MS/MS | 2.5 pg | Not Specified | acs.org |
| Tyrosol | GC-MS/MS | 300 pg | Not Specified | acs.org |
| Protostemonine | LC-MS/MS | Not Specified | 1.0 ng/mL | researchgate.net |
Accuracy and Recovery Rate Determination
Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is a measure of the systematic error of a method. demarcheiso17025.com Recovery rate is a common way to assess accuracy, determined by analyzing a sample with a known amount of the analyte added (spiked sample). The recovery is calculated as the percentage of the added analyte that is measured by the method.
To determine the accuracy of an analytical method for this compound, a blank matrix is spiked with a known concentration of the pure standard. This spiked sample is then processed and analyzed, and the measured concentration is compared to the known added concentration. Ideally, the recovery should be close to 100%.
For instance, in the analysis of various compounds, recovery rates are often expected to be within a certain range, such as 80-120%, to be considered acceptable. nii.ac.jp A study on protostemonine reported accuracy (expressed as relative recovery) ranging from 90.35% to 108.32%. researchgate.net Another study on glyphosate (B1671968) analysis in water showed relative recoveries in the range of 91-107% for spiked samples. researchgate.net These results indicate a high degree of accuracy for the respective analytical methods.
Table 2: Illustrative Accuracy and Recovery Data for Analytical Methods
| Analyte/Method | Recovery Range (%) | Reference |
|---|---|---|
| Valproic Acid Analysis | 82.3 - 86.9 | nii.ac.jp |
| Protostemonine Analysis | 90.35 - 108.32 | researchgate.net |
| Glyphosate in Water | 91 - 107 | researchgate.net |
| General Phenolic Compounds | > 80 | acs.org |
Structure Activity Relationship Sar Studies of 3,3 ,5 Trihydroxybibenzyl and Its Derivatives
Correlating Structural Features with Observed Biological Responses
SAR studies have revealed that the bibenzyl scaffold, characterized by two phenyl rings linked by an ethylene (B1197577) bridge, is a fundamental requirement for the biological activities observed in this class of compounds. mdpi.com The conformational flexibility of this scaffold plays a significant role in the diverse bioactivities exhibited by these molecules. nih.gov The presence and positioning of functional groups on the aromatic rings are critical determinants of the type and potency of the biological response.
Key structural features that have been correlated with biological responses include:
The Bibenzyl Core: The ethane (B1197151) bridge provides a degree of rotational freedom, allowing the phenyl rings to adopt various spatial orientations, which can influence receptor binding and other molecular interactions.
Phenolic Hydroxyl Groups: The number and location of hydroxyl (-OH) groups on the phenyl rings are paramount. These groups can act as hydrogen bond donors and acceptors, which is crucial for interacting with biological targets. nih.gov They also contribute to the antioxidant properties of these molecules by scavenging free radicals.
Other Substituents: The introduction of other functional groups, such as methoxy (B1213986) (-OCH3) groups, can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its biological activity. researchgate.net
The following table summarizes the correlation between structural features and observed biological responses for selected bibenzyl derivatives.
| Compound Name | Structural Features | Observed Biological Response(s) |
| 3,3',5-Trihydroxybibenzyl | Bibenzyl core with hydroxyl groups at C3, C3', and C5 positions. | Antioxidant, anti-inflammatory, and phytotoxic activities. researchgate.netmdpi.com |
| Gigantol (B150167) | Bibenzyl core with a methoxy group at C5 and hydroxyl groups at C3 and C4'. | Phytotoxic activity. researchgate.net |
| Batatasin III | Bibenzyl core with a methoxy group at C5 and hydroxyl groups at C3 and C3'. | Spasmolytic, allelopathic, and phytotoxic activities. researchgate.net |
Impact of Hydroxylation and Methoxylation Patterns on Biological Activity
The pattern of hydroxylation and methoxylation on the bibenzyl skeleton is a primary determinant of biological activity. researchgate.net These substitutions not only affect the molecule's polarity and chemical reactivity but also modulate its interactions with proteins and its ability to be absorbed by cells. researchgate.net
Studies have shown that the presence of hydroxyl groups is often essential for antioxidant activity. The specific arrangement of these groups can significantly impact their radical scavenging capacity. For instance, the presence of a catechol (1,2-dihydroxybenzene) or a resorcinol (B1680541) (1,3-dihydroxybenzene) moiety can enhance antioxidant effects.
Methoxylation, the replacement of a hydroxyl group with a methoxy group, can have varied effects. In some cases, it can increase lipophilicity, potentially enhancing cell membrane permeability and bioavailability. However, it may also reduce the compound's ability to donate hydrogen atoms, which can diminish its antioxidant activity. For example, in a study on the phytotoxicity of bibenzyl derivatives, compounds with more methoxy groups generally exhibited higher activity than their polyhydroxylated counterparts. researchgate.net
The table below illustrates the influence of hydroxylation and methoxylation on the phytotoxic activity of selected bibenzyls.
| Compound Name | Hydroxylation/Methoxylation Pattern | Phytotoxic Activity (IC50, µM) |
| This compound | Three hydroxyl groups | Inactive researchgate.net |
| Gigantol (3,4'-dihydroxy-5-methoxybibenzyl) | Two hydroxyl groups, one methoxy group | 89.9 researchgate.net |
| Batatasin III (3,3'-dihydroxy-5-methoxybibenzyl) | Two hydroxyl groups, one methoxy group | 180 researchgate.net |
| 4'-hydroxy-3,3',5-trimethoxybibenzyl | One hydroxyl group, three methoxy groups | 120 researchgate.net |
| 3,3',4',5-tetramethoxybibenzyl | Four methoxy groups | 166 researchgate.net |
Comparative Analysis with Structurally Related Bibenzyls and Stilbenoids
This compound belongs to the larger class of stilbenoids, which also includes stilbenes. mdpi.com Stilbenes, such as resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), are structurally similar to bibenzyls but possess a double bond in the ethylene bridge, resulting in a more rigid, planar structure. mdpi.com The hydrogenation of this double bond converts a stilbene (B7821643) into its corresponding bibenzyl. google.com
Comparative studies have shown that both bibenzyls and stilbenes exhibit a wide range of similar biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov However, the subtle structural difference between the flexible bibenzyl and the rigid stilbene can lead to significant variations in potency and selectivity.
For example, while resveratrol is a well-known antioxidant, its hydrogenated form, dihydroresveratrol (B186802) (another name for 3,4',5-trihydroxybibenzyl, a close isomer of this compound), also demonstrates potent antioxidant activity. caymanchem.comcaymanchem.com In some instances, the increased conformational flexibility of the bibenzyl structure may allow for better interaction with certain biological targets compared to the more constrained stilbene scaffold. Conversely, the planarity of stilbenes might be more favorable for intercalation with DNA or fitting into specific enzyme active sites.
The structural relationship between bibenzyls and 9,10-dihydrophenanthrenes is also noteworthy, as the latter can be formed through intramolecular oxidative coupling of bibenzyl precursors. mdpi.com This biosynthetic link highlights the close chemical and biological relationship between these different classes of stilbenoids.
Computational and Molecular Modeling Approaches in SAR Elucidation
In recent years, computational and molecular modeling techniques have become indispensable tools for elucidating the SAR of biologically active compounds. nih.govrjpbr.com These methods provide valuable insights into the three-dimensional structures of molecules and their interactions with biological targets, which can be difficult to obtain through experimental methods alone. gtu.edu.tr
Common computational approaches used in SAR studies include:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov By docking a series of this compound derivatives into the active site of a target protein, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govmdpi.comekb.eg This information can guide the design of new derivatives with improved potency.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.govresearchgate.net By identifying the physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that are most important for activity, QSAR can be used to predict the activity of untested compounds. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov This can reveal important information about the conformational changes that occur upon binding and the stability of the ligand-receptor complex.
These computational methods, often used in combination, offer a powerful platform for rational drug design, enabling the optimization of lead compounds like this compound to enhance their therapeutic properties. rjpbr.comnih.gov
Future Directions in 3,3 ,5 Trihydroxybibenzyl Research
Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms
The biosynthesis of 3,3',5-trihydroxybibenzyl is understood to originate from the phenylpropanoid pathway, a major route for the production of various phenolic secondary metabolites in plants. mdpi.comfrontiersin.org The core reaction is catalyzed by the enzyme bibenzyl synthase (BBS), a type III polyketide synthase (PKS). mdpi.comnih.gov BBS facilitates the condensation of a starter molecule, m-hydroxyphenylpropionyl-CoA, with three molecules of malonyl-CoA to form the characteristic bibenzyl scaffold. mdpi.comnih.gov
However, significant gaps remain in our understanding. Future research must focus on:
Discovery of Novel Enzymes: While BBS from Phalaenopsis has been characterized, it is probable that other plant species possess homologous enzymes with different substrate specificities, efficiencies, or regulatory properties. mdpi.com Exploring the vast and often untapped biodiversity, including extremophiles or plants in unique ecological niches, could lead to the discovery of new BBS variants or entirely different enzymes involved in bibenzyl biosynthesis. nih.govresearchgate.netnih.gov
Upstream Pathway Characterization: The precise enzymatic steps leading to the formation of the m-hydroxyphenylpropionyl-CoA starter unit in various bibenzyl-producing plants are not fully elucidated. Identifying and characterizing the specific ligases, reductases, and other enzymes involved is essential for a complete picture of the pathway.
Regulatory Networks: The expression of biosynthetic genes is tightly controlled by complex regulatory networks that respond to developmental cues and environmental stimuli, such as pathogen attack or abiotic stress. researchgate.netnih.gov Research is needed to identify the transcription factors, signaling molecules, and epigenetic modifications that govern the production of this compound. Understanding these mechanisms, including how interactions between plants and microbes might influence metabolite accumulation, offers a powerful tool for enhancing production in its native sources. researchgate.net
| Enzyme/Pathway | Role in this compound Biosynthesis | Research Focus |
| Phenylpropanoid Pathway | Provides the primary precursors for the bibenzyl structure. mdpi.comfrontiersin.org | Identification of pathway intermediates and regulatory control points. |
| Bibenzyl Synthase (BBS) | A type III PKS that catalyzes the key condensation reaction to form the bibenzyl core. mdpi.comnih.gov | Discovery of novel BBS orthologs with improved catalytic properties. |
| Acyl-CoA Synthetases | Activate precursor acids to their CoA-thioester forms for use by BBS. | Characterization of specific enzymes responsible for m-hydroxyphenylpropionyl-CoA synthesis. |
| Regulatory Proteins | Transcription factors and other proteins that control the expression of biosynthetic genes. researchgate.netnih.gov | Elucidation of the signaling pathways that trigger bibenzyl production. |
Development of Advanced Biocatalytic Production Systems
Relying on extraction from natural plant sources is often inefficient and unsustainable due to low compound concentrations and slow plant growth. frontiersin.orgsemanticscholar.org Therefore, developing advanced biocatalytic production systems is a high-priority research direction. This involves leveraging metabolic engineering and synthetic biology to create efficient cell factories. researchgate.netmdpi.com
Key strategies for future development include:
Microbial Chassis Engineering: Heterologous expression of the this compound biosynthetic pathway in well-characterized microbial hosts like Escherichia coli or Saccharomyces cerevisiae is a promising approach. researchgate.net This requires not only introducing the necessary genes (e.g., BBS) but also engineering the host's metabolism to ensure a sufficient supply of precursors like malonyl-CoA and the specific starter unit. mdpi.com Lessons can be learned from successful efforts to produce other polyketides, such as naringenin, in engineered microbes. researchgate.net
Pathway Optimization: Increasing the yield of this compound requires a systematic optimization of the expressed pathway. This includes balancing enzyme expression levels, eliminating competing metabolic pathways that drain precursors, and mitigating the toxicity of intermediates or the final product to the host cell. mdpi.com
Plant-Based Systems: Alternative to microbial systems, plant cell or hairy root cultures offer a contained environment for producing secondary metabolites. frontiersin.org Future work could focus on developing and optimizing these culture systems for this compound, potentially using elicitors to stimulate its production. frontiersin.org
| Production Platform | Advantages | Future Research Goals |
| Engineered E. coli / Yeast | Rapid growth, well-established genetic tools, scalable fermentation. researchgate.netmdpi.com | Optimization of precursor supply, reduction of metabolic burden, improvement of product tolerance and export. |
| Plant Cell/Hairy Root Cultures | Contains native cellular machinery and compartmentalization which may be beneficial for enzyme function. frontiersin.org | Enhancement of growth rates, optimization of culture conditions, and development of efficient elicitation strategies. |
| Cell-Free Biosynthesis | Bypasses cell viability issues and simplifies purification. | Improving the stability and regeneration of enzymes and cofactors to increase cost-effectiveness and overall yield. |
Comprehensive Elucidation of Biological Mechanisms of Action
While preliminary studies have highlighted several biological activities of this compound, a deep, mechanistic understanding is largely missing. wiley.com Future research must move beyond initial screening to a comprehensive elucidation of its molecular interactions within biological systems.
Priority areas for investigation include:
Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that this compound directly binds to is paramount. For instance, its proliferative effects in certain cancer cell lines are thought to be mediated through the estrogen receptor beta (ERβ), but the precise nature of this interaction requires further validation. wiley.com
Signaling Pathway Analysis: Once direct targets are known, the downstream effects on cellular signaling pathways must be mapped. Research should investigate how the compound modulates pathways involved in cell proliferation, apoptosis, inflammation, and metabolic regulation. For example, related bibenzyls have been shown to affect pathways like Src/Akt, and similar detailed analyses are needed for this compound. mdpi.com
Structure-Activity Relationship (SAR) Studies: A thorough understanding of which parts of the this compound molecule are essential for its activity is needed. This knowledge is critical for designing more potent and selective analogs and can be achieved by comparing the activity of a series of related natural and synthetic compounds.
| Reported Biological Activity | Potential Mechanism/Target | Future Research Focus |
| Estrogenic/Proliferative Effects | Modulation of estrogen receptor beta (ERβ) in MCF-7 cells. wiley.com | Confirming direct binding, determining agonist vs. antagonist profile, and mapping downstream genomic effects. |
| Tyrosinase Inhibition | Direct inhibition of the tyrosinase enzyme. semanticscholar.orgmdpi.com | Characterizing the mode of inhibition (e.g., competitive, non-competitive) and its potential for cosmetic or medical applications. |
| Phytotoxicity | Inhibition of plant growth and increased cellular leakage in Lemna pausicostata. researchgate.net | Identifying the molecular targets in plants to understand its herbicidal potential. |
| Antimicrobial Activity | General activity attributed to the bibenzyl class. mdpi.comnih.gov | Determining the spectrum of activity, minimum inhibitory concentrations (MICs), and the mechanism of action (e.g., membrane disruption, enzyme inhibition). |
Exploration of Chemoenzymatic Synthesis for Novel Structural Analogs
Chemoenzymatic synthesis, which integrates the precision of enzymatic catalysis with the versatility of chemical synthesis, offers a powerful platform for creating novel analogs of this compound. beilstein-journals.orgnih.gov This approach can generate new molecules with potentially improved potency, selectivity, or novel biological functions.
Future research in this area should explore:
Precursor-Directed Biosynthesis: The enzyme bibenzyl synthase (BBS) may exhibit substrate promiscuity, allowing it to accept chemically synthesized, non-natural starter units that are analogs of m-hydroxyphenylpropionyl-CoA. mdpi.com Feeding these synthetic precursors to a biocatalytic system expressing BBS could generate a library of novel bibenzyls with diverse substitution patterns on one of the aromatic rings.
Enzymatic Tailoring: The core this compound scaffold, produced either biosynthetically or chemically, can be further modified using "tailoring" enzymes. This includes using methyltransferases, prenyltransferases, or glycosyltransferases to add new functional groups, which can profoundly alter the compound's biological activity. mdpi.comnih.gov
Combined Chemical and Enzymatic Strategies: A hybrid approach could involve chemically synthesizing a complex precursor that is then subjected to a key enzymatic cyclization or modification step. beilstein-journals.orgnih.gov For example, enzymes like laccases or peroxidases could be explored for the oxidative coupling of the bibenzyl core to form phenanthrene (B1679779) or dimeric structures, mimicking biosynthetic pathways of related compounds. mdpi.com
This strategic exploration will not only expand the chemical diversity of bibenzyl-based compounds but also deepen our understanding of their structure-activity relationships, paving the way for the development of new therapeutic agents or other valuable biochemicals.
Q & A
Basic: What are the key analytical techniques for confirming the structural identity and purity of 3,3',5-trihydroxybibenzyl in synthetic preparations?
To confirm structural identity, researchers employ nuclear magnetic resonance (NMR) to analyze proton and carbon environments. For example, H NMR can resolve phenolic hydroxyl protons and aromatic protons, while C NMR confirms the bibenzyl backbone . High-performance liquid chromatography (HPLC) coupled with UV detection (λmax 226 and 281 nm) is critical for purity assessment, with retention time comparisons against authenticated standards . Mass spectrometry (MS) provides molecular weight confirmation (m/z 230.26) and fragmentation patterns . Physical properties such as melting point (unreported but inferred from analogs) and solubility in polar solvents (e.g., DMSO) further validate purity .
Basic: What synthetic routes are available for this compound, and how do they differ in yield and scalability?
Two primary methods are documented:
- Catalytic hydrogenation : Reduction of resveratrol (3,4',5-trihydroxystilbene) using H and Pd/C yields dihydroresveratrol (this compound) with ~80–90% efficiency .
- Condensation reactions : Alkaline condensation of 3,5-dimethoxybenzaldehyde with ethyl 3-methoxyphenylacetate, followed by demethylation, achieves moderate yields (~50–60%) .
The hydrogenation route is preferred for scalability due to fewer intermediate steps, while condensation allows structural diversification via precursor substitution.
Advanced: How can researchers investigate the enzymatic methylation of this compound to produce derivatives like batatasin III in plant biosynthetic pathways?
In vivo studies using radiolabeled precursors (e.g., [methyl-C]S-adenosylmethionine) incubated with crude enzyme extracts (e.g., bibenzyl synthase) reveal methylation efficiency. Radioactivity profiles after thin-layer chromatography (TLC) or HPLC confirm product identity (e.g., batatasin III at 20% yield) . Permethylation assays with dimethyl sulfate and recrystallization against authentic standards validate regioselectivity (e.g., 5-methoxy group formation) . Comparative studies with γ-coumaric acid precursors show preferential incorporation into batatasin III over resveratrol, highlighting pathway specificity .
Advanced: What experimental designs are optimal for studying this compound’s phytoestrogenic activity in cancer cell models?
- Dose-response assays : Test concentrations from pM to μM ranges (e.g., 0.1 nM–1 μM) in hormone-sensitive cells (e.g., MCF-7 breast or PC-3 prostate cancer lines) .
- Receptor binding studies : Use competitive binding assays with H-estradiol to measure affinity for estrogen receptors (ERα/ERβ).
- Proliferation metrics : Quantify cell growth via MTT or BrdU assays, noting biphasic effects (proliferation at low doses vs. inhibition at high doses) .
- Transcriptomic profiling : RNA-seq or qPCR to identify ER-responsive genes (e.g., pS2, GREB1) . Include tamoxifen or ICI 182,780 as ER antagonists for mechanistic validation.
Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., logP, solubility) of this compound?
Discrepancies in logP (reported as 2.51–3.1) arise from calculation methods (XlogP vs. experimental). To resolve:
- Experimental validation : Use shake-flask HPLC to measure octanol-water partitioning .
- Solubility profiling : Perform saturation solubility assays in buffers (pH 1–7.4) and DMSO, correlating with computational predictions (e.g., ACD/Labs) .
- Thermal analysis : Differential scanning calorimetry (DSC) clarifies melting points, which are often unreported but critical for crystallization studies .
Methodological: What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .
- Storage : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Waste disposal : Collect organic waste in sealed containers for incineration, avoiding aqueous discharge due to potential environmental toxicity .
Methodological: How can researchers optimize the stability of this compound in cell culture media for long-term assays?
- Solvent selection : Prepare stock solutions in DMSO (≤0.1% final concentration) to enhance solubility and minimize solvent toxicity .
- Light protection : Wrap culture plates in foil to prevent photodegradation of phenolic groups.
- Temperature control : Conduct assays at 37°C with CO regulation, avoiding freeze-thaw cycles of working solutions .
- Stability monitoring : Use HPLC to quantify compound degradation over time (e.g., 24–72 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
